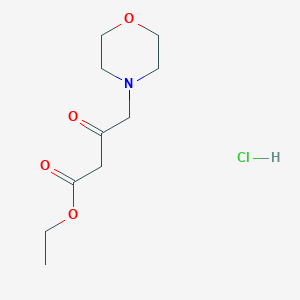

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride

Übersicht

Beschreibung

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride is an organic compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride typically involves the reaction of morpholine with ethyl acetoacetate under controlled conditions. The process can be summarized as follows:

Reaction of Morpholine with Ethyl Acetoacetate: Morpholine is reacted with ethyl acetoacetate in the presence of a suitable catalyst, often under reflux conditions. The reaction mixture is then cooled and the product is isolated by filtration or extraction.

Formation of Hydrochloride Salt: The resulting ester is treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone and ester groups facilitate oxidation under controlled conditions.

Key Findings :

-

Strong oxidizing agents like KMnO₄ target the α-position of the ketone, producing carboxylic acids.

-

Chromium-based oxidants yield 3-oxo-butyric acid, retaining the morpholine ring .

Reduction Reactions

The ketone group is selectively reduced to secondary alcohols.

Key Findings :

-

NaBH₄ preserves the ester group while reducing the ketone.

-

LiAlH₄ reduces both ketone and ester to a diol, requiring anhydrous conditions .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions.

Key Findings :

-

Acidic hydrolysis yields the free carboxylic acid, while basic conditions produce salts .

-

Enzymatic methods enable chiral resolution, critical for pharmaceutical applications .

Nucleophilic Substitutions

The ester’s ethoxy group is replaced by nucleophiles.

Key Findings :

-

Ammonia forms amides via activated intermediates, requiring bases like Et₃N .

-

Transesterification with methanol proceeds efficiently under acidic catalysis.

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating (>100°C) leads to morpholine ring opening and CO₂ release.

-

pH Sensitivity : Degrades rapidly in strongly alkaline media (pH >10) .

This compound’s versatility in organic synthesis and pharmaceutical intermediates is well-documented, with optimized protocols ensuring high yields and selectivity . Further studies on enantioselective transformations could expand its utility in asymmetric synthesis.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form carboxylic acids or ketones, or reduced to yield alcohols.

Reactivity and Mechanism

- The compound’s reactivity is influenced by its ester group, which enables it to undergo nucleophilic substitution reactions. This property is particularly useful for creating derivatives that can be tailored for specific applications in drug development and material science.

Biological Research

Enzyme Inhibition Studies

- In biological contexts, 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. It has been shown to affect various biochemical pathways by modulating enzyme activity, making it a valuable tool in pharmacological research.

Potential Therapeutic Applications

- The compound's ability to inhibit specific enzymes suggests potential therapeutic applications, particularly in developing treatments for metabolic disorders or other diseases where enzyme regulation is crucial.

Industrial Applications

Production of Specialty Chemicals

- In the industrial sector, this compound is employed in the production of specialty chemicals. Its role as a reagent facilitates the synthesis of various industrial products, enhancing efficiency and specificity in chemical manufacturing processes.

Agricultural Chemistry

- The compound also finds applications in agricultural chemistry, where it may contribute to developing agrochemicals aimed at improving crop protection strategies through enhanced efficacy against pests and diseases .

- Enzyme Modulation : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, altering cellular metabolism significantly.

- Synthesis of Bioactive Molecules : Research highlighted its role as a precursor in synthesizing analgesics and anti-inflammatory drugs, showcasing its pharmaceutical relevance .

- Industrial Application Efficiency : An industrial case study revealed that utilizing this compound as a reagent improved yield and purity in the production of specialty chemicals compared to traditional methods.

Wirkmechanismus

The mechanism by which 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in metabolic processes, thereby altering the metabolic state of cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Morpholin-4-yl-3-oxo-butyric acid methyl ester

- 4-Morpholin-4-yl-3-oxo-butyric acid propyl ester

- 4-Morpholin-4-yl-3-oxo-butyric acid isopropyl ester

Uniqueness

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl, propyl, and isopropyl counterparts, the ethyl ester variant may exhibit different pharmacokinetic properties, making it more suitable for certain applications in drug development and industrial processes.

Biologische Aktivität

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃ClN₂O₃

- Molecular Weight : 220.66 g/mol

- CAS Number : 1172951-56-2

The compound features a morpholine ring, which is known for its ability to enhance the solubility and bioavailability of drugs. Its structure allows it to interact with various biological targets, making it a candidate for further research.

This compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been studied for its role as a cathepsin S inhibitor, which is relevant in various pathological conditions including cancer and inflammation .

Therapeutic Applications

- Anticancer Activity : Research indicates that this compound may inhibit tumor growth by targeting proteolytic enzymes involved in cancer progression. The inhibition of cathepsin S has been linked to reduced metastasis in certain cancer models .

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound shows promise in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.

- Neurological Applications : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

- In Vitro Studies : A study demonstrated that this compound significantly reduced the viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- Animal Models : In a murine model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Cathepsin S inhibition | |

| Anti-inflammatory | Modulation of cytokine release | |

| Neuroprotective | Potential reduction in neurodegeneration |

Safety and Toxicity

Safety assessments have indicated that this compound exhibits low toxicity profiles in preliminary studies. However, comprehensive toxicological evaluations are necessary to establish safety for human use.

Eigenschaften

IUPAC Name |

ethyl 4-morpholin-4-yl-3-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4.ClH/c1-2-15-10(13)7-9(12)8-11-3-5-14-6-4-11;/h2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOYCWYWBRBFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CN1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.